molecular formula C5H9BF3K B12054419 Potassium trifluoro(3-methylbut-2-en-2-yl)borate CAS No. 1134643-90-5

Potassium trifluoro(3-methylbut-2-en-2-yl)borate

Cat. No.: B12054419
CAS No.: 1134643-90-5
M. Wt: 176.03 g/mol
InChI Key: GYUUSPIOJSPUJM-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methylbut-2-en-2-yl)borate is an organoboron compound with the molecular formula C5H9BF3K. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-methylbut-2-en-2-yl)borate can be synthesized through the reaction of 3-methylbut-2-en-2-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The product is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-methylbut-2-en-2-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted alkenes, alkanes, and aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium trifluoro(3-methylbut-2-en-2-yl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of potassium trifluoro(3-methylbut-2-en-2-yl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets and pathways, depending on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-methylbut-2-en-2-yl)borate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .

Properties

CAS No.

1134643-90-5

Molecular Formula

C5H9BF3K

Molecular Weight

176.03 g/mol

IUPAC Name

potassium;trifluoro(3-methylbut-2-en-2-yl)boranuide

InChI

InChI=1S/C5H9BF3.K/c1-4(2)5(3)6(7,8)9;/h1-3H3;/q-1;+1

InChI Key

GYUUSPIOJSPUJM-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=C(C)C)C)(F)(F)F.[K+]

Origin of Product

United States

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